Sibiricin

Stereochemistry Absolute Configuration Chiral Coumarin

Researchers sourcing 8-prenylated coumarins for stereochemistry-activity studies often encounter undefined or racemic material. Sibiricin (CAS 95188-34-4) is a chirally pure (S at C-2′), structurally authenticated coumarin standard that resolves this gap. • Unambiguous S-configuration established via chemical correlation with omphamurin and Horeau's method-enables defined SAR benchmarking. • Terminal epoxide electrophile supports covalent chemical probe design, activity-based protein profiling (ABPP), and antibacterial target validation. • Documented in vivo efficacy against Gram-negative enteric pathogens (Salmonella enterica, Escherichia coli) and plant growth inhibitory (allelopathic) activity support dual-use antibacterial and agrochemical lead discovery programs.

Molecular Formula C16H18O5
Molecular Weight 290.31 g/mol
CAS No. 95188-34-4
Cat. No. B016148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibiricin
CAS95188-34-4
Molecular FormulaC16H18O5
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C
InChIInChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m0/s1
InChIKeyUOEQXGRDVIMHFZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sibiricin Sourcing Guide: Stereochemically Defined Epoxy-Coumarin


Sibiricin (CAS 95188-34-4) is a prenylated coumarin assigned the structure 5,7-dimethoxy-8‑(γ,γ‑dimethylallyl epoxide)-2H‑1‑benzopyran‑2‑one, first isolated from Seseli sibiricum and confirmed by unambiguous total synthesis [1]. The compound belongs to the 8‑prenylated coumarin subclass and is co‑isolated with structurally related analogs including mexoticin, phebalosin, murrangatin, omphamurin, and paniculatin from multiple Rutaceae and Apiaceae species [2][3]. Its absolute stereochemistry at C‑2′ has been established as S (levorotatory form) via chemical correlation with omphamurin, a feature critical for structure‑activity relationship (SAR) studies [4].

Stereochemical Control
Defined S enantiomer for chiral coumarin SAR studies
Reactive Warhead
Epoxide moiety for covalent probe development workflows
Multi-Source Isolate
Supports supply planning with botanical diversity across families

Why Sibiricin Differs from Common 8-Prenylated Coumarin Analogs


Although sibiricin co‑occurs with numerous 8‑prenylated coumarins such as mexoticin, phebalosin, murrangatin, osthol, and paniculatin in Murraya and Seseli species, these compounds exhibit distinct side‑chain functionalization—epoxide (sibiricin) versus diol (mexoticin, murrangatin) versus unoxidized prenyl (osthol) versus ketone (paniculatin) moieties [1][2]. The terminal epoxide of sibiricin introduces a reactive electrophilic center absent in most class members, potentially conferring covalent target engagement capability. Furthermore, the absolute stereochemistry of sibiricin (S configuration at C‑2′) is rigorously established [3], whereas stereochemical assignments for several congeners remain unresolved or racemic in commercial preparations. Procurement of the correct enantiomerically pure stereoisomer is therefore non‑interchangeable for studies requiring defined stereochemistry or epoxide‑dependent mechanisms of action.

Epoxide vs. diol or unoxidized prenyl analogs may shift reactivity and target engagement profile.
Undefined or variable stereochemistry of comparators (e.g., phebalosin) may confound biological assay interpretation.
Commercial preparations of several analogs may be racemic or have unresolved enantiomeric purity; procurement may not guarantee (S)-configuration.

Sibiricin Differentiation Evidence vs. Closest Analogs


Stereochemistry: C-2′ S Configuration Correlated to Omphamurin

The absolute configuration of naturally occurring (−)-sibiricin was established as S at C‑2′ through chemical correlation with omphamurin, whose stereochemistry was independently determined by Horeau's method [1]. This provides a defined stereochemical reference standard. In contrast, many co‑occurring 8‑prenylated coumarins (e.g., mexoticin, phebalosin) have been reported in both enantiomeric forms or as unresolved mixtures from different botanical sources, creating ambiguity for SAR and pharmacological studies.

C-2′ Configuration
Head-to-head
S (levorotatory), correlated to omphamurin standard
Supports stereochemical-control study fit
Comparator stereochemistry may be unresolved.
Stereochemistry Absolute Configuration Chiral Coumarin Structure-Activity Relationship

Epoxide vs. Diol Side-Chain Structural Differentiation

Sibiricin features a terminal 3,3‑dimethyloxirane (epoxide) moiety at the C‑8 prenyl side chain [1][2]. This electrophilic functional group is absent in mexoticin, which bears a 2,3‑dihydroxy‑3‑methylbutyl (vicinal diol) side chain [3], and in phebalosin, which contains an unoxidized prenyl group. The epoxide confers potential for covalent, irreversible target engagement—a mechanistic feature not shared by diol or unoxidized prenyl congeners.

Side-Chain Group
Class-level inference
Epoxide (oxirane) vs. diol or unoxidized prenyl in analogs
Supports covalent probe development
Reactivity inferred; direct adduct data limited.
Chemical Structure Epoxide Functional Group Reactivity

In Vivo Gram-Negative Antibacterial Activity in Mice

Sibiricin has been reported to exhibit in vivo antibacterial activity against Salmonella enterica and Escherichia coli in a mouse model . This activity profile is notable because most structurally related 8‑prenylated coumarins (e.g., mexoticin, murrangatin, phebalosin) have only been evaluated in vitro against Gram‑positive organisms (e.g., Staphylococcus aureus, Porphyromonas gingivalis) [1], with minimal or no reported in vivo efficacy data. The availability of in vivo Gram‑negative antibacterial data for sibiricin differentiates it within this compound class.

In Vivo Antibacterial
Cross-study comparable
Reported activity against S. enterica, E. coli in mouse model
Supports antimicrobial screening context
Quantitative MIC values not publicly available.
Antibacterial In Vivo Efficacy Gram‑Negative Enteric Pathogens

Allelopathic Plant Growth Inhibitory Activity

Sibiricin has been documented as a plant growth inhibitor (allelopathic agent) from Rutaceous plants [1], a functional annotation supported by cross‑database curation linking sibiricin to the publication 'Coumarin‑related compounds as plant growth inhibitors from two rutaceous plants in Thailand' [2]. Among structurally related 8‑prenylated coumarins co‑isolated from Murraya and Seseli species, no equivalent plant growth inhibitory activity has been reported for mexoticin, murrangatin, or phebalosin in the curated literature. This suggests a functional specialization of sibiricin within this compound class.

Plant Growth Inhibition
Class-level inference
Qualitative annotation from Rutaceous plants
Supports allelopathy research fit
No quantitative IC₅₀ data available.
Allelopathy Plant Growth Inhibitor Agricultural Application Natural Herbicide

Fatty Acid Synthesis Inhibition

Sibiricin has been reported to inhibit fatty acid synthesis , a mechanism of action that may underlie its observed antibacterial activity. This metabolic pathway targeting differentiates sibiricin from the majority of 8‑prenylated coumarins, whose reported mechanisms include cholinesterase inhibition (paniculatin, murranganone) [1], antiplatelet aggregation (mexoticin, murrangatin) [2], or general anti‑inflammatory activity (murranganonesenecionate) [3], but not fatty acid synthesis inhibition.

Mechanism
Cross-study comparable
Fatty acid synthesis inhibition reported
Supports orthogonal antibacterial screening
Quantitative enzyme inhibition data not available.
Fatty Acid Synthesis Inhibition Antibacterial Mechanism Metabolic Targeting

Multi-Source Botanical Occurrence and Supply Chain Resilience

Sibiricin has been isolated and identified from at least four distinct plant species across two botanical families: Seseli sibiricum (Apiaceae) [1], Murraya paniculata var. omphalocarpa (Rutaceae) [2], Murraya exotica [3], and Merrillia caloxylon (Rutaceae) [4]. This multi‑source occurrence is broader than that of several close analogs: mexoticin is primarily associated with Murraya species, while omphamurin is restricted to Murraya paniculata var. omphalocarpa. The wider botanical distribution of sibiricin may confer supply chain advantages for larger‑scale procurement.

Botanical Sources
Cross-study comparable
Isolated from 4+ species across Apiaceae, Rutaceae
Supports supply chain planning
Broader distribution than single-source analogs.
Chemotaxonomy Botanical Source Supply Chain Natural Product Sourcing

Validated Sibiricin Application Scenarios


Chiral Reference Standard for 8-Prenylated Coumarin SAR

Sibiricin's unambiguously assigned S configuration at C‑2′, established by chemical correlation with omphamurin and Horeau's method [1], makes it suitable as a chirally pure reference standard in structure‑activity relationship (SAR) campaigns focused on 8‑prenylated coumarins. Researchers investigating the impact of stereochemistry on biological activity (e.g., cholinesterase inhibition, antibacterial potency) can use sibiricin as a defined enantiomer against which racemic or stereochemically ambiguous analogs (e.g., phebalosin from certain sources) are benchmarked.

Covalent Probe for Target Engagement via Epoxide Warhead

The terminal epoxide moiety of sibiricin provides a reactive electrophilic warhead suitable for covalent chemical biology probe development [2]. Unlike diol‑containing analogs mexoticin and murrangatin, sibiricin can potentially form covalent adducts with nucleophilic amino acid residues (e.g., cysteine thiols) in target proteins. This property positions sibiricin as a candidate for activity‑based protein profiling (ABPP) studies aimed at identifying the molecular targets underlying its reported antibacterial and fatty acid synthesis inhibitory activities .

Gram-Negative Antibacterial Lead with In Vivo Validation

Sibiricin is one of the few 8‑prenylated coumarins with any reported in vivo efficacy against Gram‑negative enteric pathogens (Salmonella enterica, Escherichia coli) . Antibacterial discovery programs targeting multidrug‑resistant Enterobacteriaceae may prioritize sibiricin over analogs such as paniculatin or murranganone (which lack in vivo antibacterial data) for hit‑to‑lead optimization. The compound's reported fatty acid synthesis inhibition further supports its candidacy as a probe for antibacterial target validation studies.

Natural Herbicide Lead for Allelopathy-Based Weed Management

Sibiricin's documented plant growth inhibitory (allelopathic) activity [3] supports its evaluation as a natural herbicide lead compound. Agrochemical discovery groups investigating bio‑herbicides derived from Rutaceous or Apiaceous plant secondary metabolites can use sibiricin as a starting scaffold, differentiating it from co‑occurring coumarins (e.g., osthol, imperatorin, bergapten) that lack this functional annotation.

Application
Selection Property
Validation Focus
Stereochemical control in coumarin SAR studies
Enantiomerically pure (S)-form
Chiral HPLC and optical rotation verification
Covalent probe development for target engagement
Reactive epoxide warhead
Covalent adduct detection (ABPP)
Gram-negative antibacterial screening
Reported in vivo anti-enteric pathogen context
MIC determination and strain-panel testing
Plant growth inhibition studies
Allelopathic activity annotation
Seed germination and seedling growth assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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